molecular formula C18H22N2O B112375 [2-(4-Benzylpiperazin-1-yl)phenyl]methanol CAS No. 261178-24-9

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Cat. No. B112375
M. Wt: 282.4 g/mol
InChI Key: XMNZIYACKKYLJK-UHFFFAOYSA-N
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Description

“[2-(4-Benzylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the CAS Number: 261178-24-9 and a linear formula of C18 H22 N2 O . Its IUPAC name is [2-(4-benzyl-1-piperazinyl)phenyl]methanol .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a related compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular weight of this compound is 282.39 . The InChI code is 1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 .


Physical And Chemical Properties Analysis

The predicted density of this compound is 1.153±0.06 g/cm3 . The predicted boiling point is 445.6±45.0 °C . The predicted vapor pressure is 1.01E-08mmHg at 25°C . The refractive index is 1.616 .

Scientific Research Applications

Antimicrobial Activity

One significant application of compounds related to [2-(4-Benzylpiperazin-1-yl)phenyl]methanol is in antimicrobial activity. A study synthesized derivatives and found them to exhibit significant antibacterial and antifungal activity (Mandala et al., 2013).

Central Nervous System Receptor Affinity

Compounds structurally related to [2-(4-Benzylpiperazin-1-yl)phenyl]methanol have been investigated for their interaction with central nervous system receptors. A study demonstrated that such compounds could be synthesized from (S)-serine and showed affinity towards σ1-receptors, indicating potential applications in neuroscience (Beduerftig, Weigl, & Wünsch, 2001).

Development of Enzyme Inhibitors

A series of compounds including [2-(4-Benzylpiperazin-1-yl)phenyl]methanol derivatives were prepared and tested as inhibitors for human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes important in endocannabinoid signaling (Morera et al., 2012).

Synthesis of Other Chemical Compounds

This compound and its derivatives have been used as intermediates in the synthesis of other chemical compounds. For instance, a study focused on the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives using furan-2-yl(phenyl)methanol derivatives (Reddy et al., 2012).

Use in Crystallography

The compound has also been involved in crystallography studies. For example, research on crystal structures of related compounds has been conducted to understand the molecular interactions and structure of these chemicals (Gonzaga et al., 2016).

Microwave Assisted Synthesis

Microwave-assisted synthesis of compounds including benzyl piperazine with pyrimidine and isoindolinedione was carried out, indicating a method for rapid and efficient synthesis of these chemicals (C.Merugu, Ramesh, & Sreenivasulu, 2010).

Pharmacological Properties

Some derivatives have been studied for their pharmacological properties, such as anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Геворгян et al., 2017).

Photophysical Properties

The influence of substituents in the phenyl ring on photophysical properties of related alanine derivatives has been researched. This study is important for understanding the optical properties of these compounds (Guzow et al., 2005).

properties

IUPAC Name

[2-(4-benzylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNZIYACKKYLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372440
Record name [2-(4-benzylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol

CAS RN

261178-24-9
Record name [2-(4-benzylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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